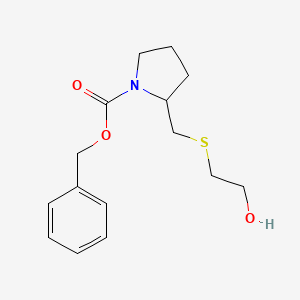

2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester

Description

2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-derived compound featuring a benzyl ester group at the 1-position, a hydroxyethylsulfanylmethyl substituent at the 2-position, and a pyrrolidine ring. This compound is structurally tailored for applications in medicinal chemistry, particularly as a protease inhibitor or intermediate in drug synthesis. Its synthesis typically involves multi-step protection-deprotection strategies, coupling reactions, and functional group modifications, as seen in related compounds .

Properties

IUPAC Name |

benzyl 2-(2-hydroxyethylsulfanylmethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c17-9-10-20-12-14-7-4-8-16(14)15(18)19-11-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJCLPHTDCANCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CSCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Linear Precursors

A common approach involves cyclizing linear precursors to form the pyrrolidine ring. For example, EP3015456A1 describes the use of formic mixed anhydrides or alkyl formates to induce cyclization in the presence of strong bases (e.g., lithium bis(trimethylsilyl)amide). A representative pathway includes:

-

Linear Precursor Preparation : A dipeptide analog, such as 1-tert-butyl-5-methyl-2-((tert-butyloxycarbonyl)amino)pentanedioate, is synthesized via acylation or esterification.

-

Cyclization : Treatment with acetic formic anhydride under basic conditions (-78°C) forms the pyrrolidine ring. Yields here range from 75–95%.

-

Benzyl Ester Incorporation : The tert-butyl or acetyl protecting groups are replaced with benzyl esters via acid-catalyzed deprotection (e.g., trifluoroacetic acid) followed by benzylation using benzyl bromide or chloroformate.

Table 1: Cyclization Reaction Conditions

| Parameter | Value/Reagent | Role |

|---|---|---|

| Base | Lithium bis(trimethylsilyl)amide | Deprotonation/Cyclization |

| Activating Agent | Acetic formic anhydride | Mixed anhydride formation |

| Temperature | -78°C to 5°C | Reaction control |

| Yield | 82–95% | Efficiency |

Functionalization of Pyrrolidine Core

An alternative route modifies pre-formed pyrrolidine derivatives. VulcanChem VC13477672 highlights the introduction of sulfanylmethyl groups via nucleophilic substitution:

-

Pyrrolidine-1-carboxylic Acid Benzyl Ester : Synthesized by reacting pyrrolidine-1-carboxylic acid with benzyl bromide in the presence of K₂CO₃ (yield: 85–90%).

-

Sulfanylmethyl Group Installation :

Key Considerations :

-

The hydroxyl group in 2-mercaptoethanol may require protection (e.g., as a tert-butyldimethylsilyl ether) to prevent side reactions.

-

Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in THF.

Stereochemical Control

For enantiomerically pure products, asymmetric synthesis or chiral resolution is critical. EP3015456A1 emphasizes the use of chiral catalysts (e.g., palladium on carbon with (R)-BINAP) during catalytic hydrogenation steps to retain configuration. For example:

-

Hydrogenation of a dihydro-pyrrole intermediate with 10% Pd/C and acetic acid affords cis-pyrrolidine derivatives with >97% enantiomeric excess (ee).

Table 2: Catalytic Hydrogenation Parameters

| Parameter | Value/Reagent | Outcome |

|---|---|---|

| Catalyst | 10% Pd/C | Stereoretentive hydrogenation |

| Solvent | Methanol | Reaction medium |

| Additive | Acetic acid | Prevents racemization |

| ee | >97% | Stereochemical purity |

Characterization and Validation

Post-synthesis, structural confirmation relies on:

-

NMR Spectroscopy : Key signals include δ 1.45–1.53 ppm (tert-butyl groups), δ 3.72–3.89 ppm (pyrrolidine CH₂), and δ 7.42–7.58 ppm (benzyl aromatic protons).

-

Mass Spectrometry : Molecular ion peaks at m/z 295.4 [M+H]⁺ confirm the molecular formula C₁₅H₂₁NO₃S.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Cyclization | High yields (82–95%) | Requires cryogenic conditions |

| Functionalization | Modular, scalable | Multiple protection/deprotection steps |

| Catalytic Hydrogenation | Excellent stereocontrol | Catalyst cost |

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxy-ethylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzyl ester group.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl alcohol and the corresponding pyrrolidine derivative.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The hydroxy-ethylsulfanylmethyl group can form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. The benzyl ester group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

4-Substituted Analogs

- 4-Substituted 2-(3-Hydroxy-2-oxo-1-phenethylpropylcarbamoyl)pyrrolidine-1-carboxylic acid benzyl esters (Compounds 17 and 18) Structure: These analogs feature a 4-hydroxy or 4-methyl substituent on the pyrrolidine ring and a phenethylpropylcarbamoyl group at the 2-position. Activity: Exhibited antimalarial activity against Plasmodium falciparum with IC50 values of 86.2 µM (17) and 106.5 µM (18), comparable to artemisinin . Synthesis: Key steps include diazocarbonyl insertion, acetylation, and coupling with (3S)-3-amino-2-oxo-5-phenyl-pentyl acetate monohydrochloride .

Phosphinoyl-Containing Analogs

- 2-[(2-Carboxy-propyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester Structure: Contains a phosphinoyl group linked to a carboxypropyl chain at the 2-position. Application: Acts as an angiotensin-converting enzyme (ACE) inhibitor, highlighting its role in cardiovascular drug development .

Benzyl Ester Modifications

Benzyl Group Substitutions

- (±)-2-(4-(Methoxycarbonyl)benzyl)pyrrolidine-1-carboxylic acid benzyl ester (25)

- (±)-2-(4-(Acetoxymethyl)benzyl)pyrrolidine-1-carboxylic acid benzyl ester (26)

Stereochemical and Positional Isomers

- (S)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester Structure: Differs in the position of the hydroxyethylsulfanyl group (3-position instead of 2-position) and has (S)-stereochemistry. Molecular Formula: C14H19NO3S (MW: 281.37 g/mol) .

- (R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester Structure: Contains a methylamino-hydroxyethyl group at the 3-position with (R)-configuration. Application: Potential use in chiral catalyst design or receptor-targeted therapies .

tert-Butyl Ester Derivatives

- 2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Data Tables

Table 1: Structural and Activity Comparison of Selected Compounds

Biological Activity

2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester, with the molecular formula C₁₅H₂₁NO₃S, is a compound characterized by its unique structural features, including a pyrrolidine ring, a hydroxyethyl sulfanyl group, and a benzyl ester functional group. This compound has garnered attention for its potential biological activities and applications in various fields such as pharmaceuticals and cosmetics.

- Molecular Formula : C₁₅H₂₁NO₃S

- Molecular Weight : 295.4 g/mol

- CAS Number : 1353995-77-3

Structural Features

| Feature | Description |

|---|---|

| Pyrrolidine Ring | A five-membered cyclic amine |

| Hydroxyethyl Sulfanyl Group | Contributes to potential antioxidant properties |

| Benzyl Ester Functional Group | Enhances lipophilicity and bioavailability |

Antioxidant Properties

Research indicates that compounds with sulfanyl groups often exhibit antioxidant activities. The presence of the hydroxyethyl sulfanyl group in this compound suggests potential for scavenging free radicals, which is crucial for protecting cellular components from oxidative damage. This property is particularly valuable in cosmetic formulations aimed at skin and hair health.

Keratin Conditioning

The compound's conditioning properties for keratin materials, such as hair, make it an attractive ingredient in hair care products. Its ability to penetrate the hair shaft and improve moisture retention can lead to enhanced hair texture and manageability.

Potential Applications in Drug Development

The structural attributes of this compound allow for its use as a building block in peptide synthesis and drug development. Its unique functional groups may facilitate bioconjugation techniques that enhance drug efficacy.

Study on Antioxidant Activity

A study published in Journal of Cosmetic Science explored the antioxidant potential of various sulfanyl compounds, including derivatives similar to this compound. The findings indicated significant radical-scavenging activity, suggesting its utility in formulating anti-aging products .

Hair Conditioning Efficacy

In a comparative study on hair conditioning agents, this compound was evaluated against traditional conditioning agents like silicones and quaternary ammonium compounds. Results demonstrated superior moisture retention and reduced breakage in treated hair samples.

Q & A

Q. What are the key synthetic steps for preparing 2-(2-hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester?

- Answer : The synthesis involves: (i) Protection of the pyrrolidine core : The hydroxyl group is protected using tert-butyldimethylsilyl triflate (TBSOTf) and 2,6-lutidine, yielding a silyl-protected intermediate . (ii) SEM group introduction : The carboxylic acid is converted to a 2-(trimethylsilyl)ethoxymethyl (SEM) ester using SEM-Cl and diisopropylethylamine (DIPEA), followed by TBAF-mediated deprotection to form a secondary alcohol . (iii) Coupling reactions : Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) or HATU/DIPEA facilitates coupling with acids (e.g., phenethylpropylcarbamoyl derivatives) to generate intermediates . (iv) Hydrolysis and final deprotection : MgBr₂/nitromethane/1-butanethiol removes SEM groups, yielding the target compound with yields ranging from 66% to 85% .

Q. How are intermediates characterized during synthesis?

- Answer : Techniques include:

- ¹H-NMR/IR spectroscopy : To confirm functional groups (e.g., SEM ester peaks at δ ~1.2 ppm for trimethylsilyl protons) .

- Mass spectrometry : Validates molecular weights of intermediates (e.g., SEM esters) .

- Elemental analysis : Ensures purity (>95%) of final compounds .

Advanced Research Questions

Q. How do coupling reagent choices impact yield and stereochemical outcomes?

- Answer :

- BOP-Cl vs. HATU : BOP-Cl achieves higher yields (95%) for SEM esters, while HATU/DIPEA offers milder conditions for acid-sensitive substrates (yields ~78–80%) .

- Stereochemical control : (2S,4R)-configured starting materials are critical to avoid racemization during coupling. Evidence shows that EDCI/HOBt preserves stereochemistry better than HATU in polar aprotic solvents .

Q. What strategies optimize hydrolysis of SEM-protected intermediates?

- Answer :

- Reagent selection : MgBr₂ in nitromethane/1-butanethiol (vs. TBAF) minimizes side reactions, achieving 72% yield for carboxylic acid intermediates .

- Solvent effects : THF/H₂O (8:2) enhances hydrolysis rates compared to DCM .

- Troubleshooting low yields : Contamination by residual SEM-Cl can be mitigated via silica gel chromatography .

Q. How do structural modifications influence biological activity (e.g., antimalarial potential)?

- Answer :

- Phenethylpropylcarbamoyl side chains : Enhance cysteine protease inhibition, a mechanism critical for antimalarial activity .

- Benzyl ester vs. free carboxylic acid : The ester improves cell permeability, while hydrolysis in vivo releases the active acid .

Data Analysis and Contradictions

Q. How to resolve discrepancies in yields during SEM ester hydrolysis?

- Case study : Hydrolysis of SEM esters 11 and 13 yields 72% and 66%, respectively .

- Root cause analysis :

- Steric hindrance : Bulky substituents (e.g., 13’s phenethyl group) slow hydrolysis.

- Solution : Extended reaction time (24–36 hours) or elevated temperatures (40°C) improve yields .

Q. Why do EDCI/HOBt and HATU produce divergent yields in amide coupling?

- Hypothesis :

- Activation efficiency : HATU generates more reactive uronium intermediates, which may degrade sensitive substrates.

- Experimental validation : Parallel reactions in DCM show EDCI/HOBt achieves 85% yield vs. HATU’s 78% for amide 15 .

Methodological Recommendations

Best practices for handling air-sensitive intermediates :

- Schlenk techniques : Required for TBAF-mediated deprotection to prevent oxidation .

- Storage : SEM-protected intermediates are stored under argon at –20°C to prevent hydrolysis .

Role of benzyl esters in multi-step synthesis :

- Advantages :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.